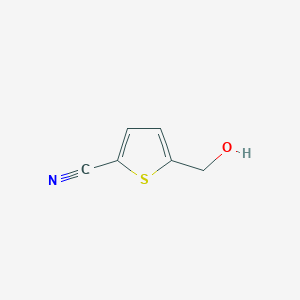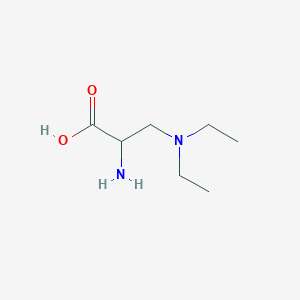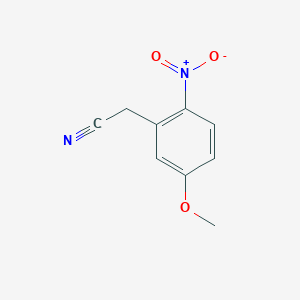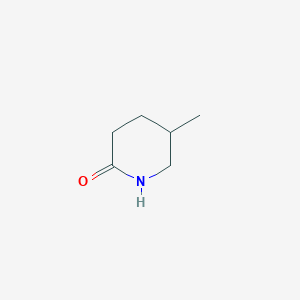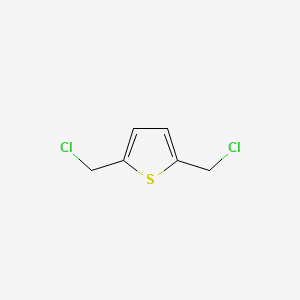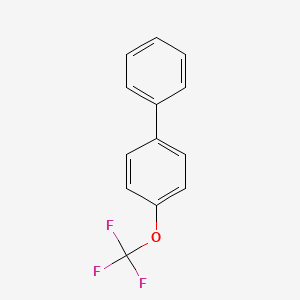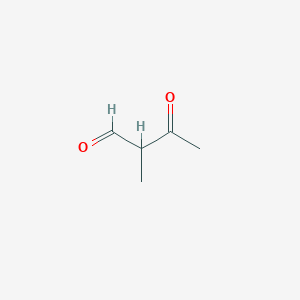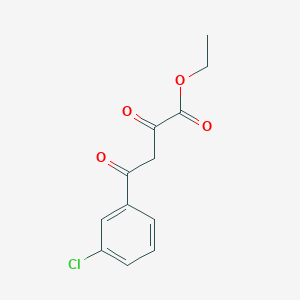![molecular formula C7H7N3 B1599799 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89792-07-4](/img/structure/B1599799.png)
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
“2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 89792-07-4 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives has been accomplished through various methods . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide .
Molecular Structure Analysis
The molecular structure of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” has been analyzed using techniques such as X-ray crystallography and IR spectrophotometry .
Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” have been studied, revealing its interactions with various enzymes and other compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include its molecular weight, density, and melting point .
科学的研究の応用
Cancer Immunotherapy
The compound 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine has been identified as a potent inhibitor of Hematopoietic progenitor kinase 1 (HPK1), which is predominantly expressed in hematopoietic cells and acts as a negative regulator of T cell receptor (TCR) signaling. Inhibition of HPK1 can enhance T cell responses, making it a promising therapeutic target for cancer immunotherapy. Studies have shown that derivatives of this compound can inhibit HPK1 activity and enhance IL-2 secretion in human T cell leukemia Jurkat cells, suggesting potential applications in enhancing immune responses against cancer .
Selective JAK1 Inhibition
Modifications of the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine structure have led to the discovery of highly selective inhibitors of Janus kinase 1 (JAK1), which are important for the signaling pathways of various cytokines and growth factors. These inhibitors exhibit nanomolar potency and have potential applications in treating conditions where JAK1-mediated signaling is dysregulated .
3. Molecular Dynamics and Binding Free Energy Calculations The binding modes and inhibitory mechanisms of competitive inhibitors based on the 7H-Pyrrolo[2,3-d]pyrimidine scaffold have been investigated using molecular dynamics simulations and binding free energy calculations. This research provides insights into the molecular interactions and potential applications of these compounds in designing more effective inhibitors for various kinases .
Antiviral Agents
Compounds with the pyrrolo[2,3-d]pyrimidine structure, including derivatives of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine, have been studied for their antiviral properties. Naturally occurring nucleosides such as tubercidin, toyocamycin, and sangivamycin, which share this structural motif, exhibit antiviral activity. This suggests that synthetic analogs could be developed as antiviral agents .
作用機序
Target of Action
The primary target of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is P21-Activated Kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine interacts with PAK4 through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects the PAK4 pathway, which is closely associated with cancer . Overexpression of PAK4 is observed in a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers . By inhibiting PAK4, the compound can potentially disrupt these pathways and their downstream effects, thereby inhibiting the growth and proliferation of cancer cells.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine are not available, it is known that the compound exhibits potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and favorable selectivity within a panel of kinases . It also potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
Result of Action
The molecular and cellular effects of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine’s action include the inhibition of PAK4, leading to the disruption of various signaling pathways associated with cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can potentially inhibit the growth and proliferation of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNXZAQYYNQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470227 | |
| Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
89792-07-4 | |
| Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)

